Wee1 and Myt1 Dual Inhibition: IC50 Comparison Against MK-1775 (Adavosertib) and PD407824
PD0166285 exhibits an IC50 of 24 nM against Wee1 and 72 nM against Myt1 in cell-free enzymatic assays . In contrast, the clinical candidate MK-1775 (Adavosertib/AZD1775) shows a Wee1 IC50 of 5.2 nM but is >100-fold selective against Myt1, with no meaningful Myt1 inhibition at therapeutic concentrations . The structurally distinct PD407824 inhibits Wee1 with an IC50 of 97 nM and Chk1 with 47 nM but lacks reported Myt1 activity . Thus, PD0166285 occupies a unique functional niche as the only established tool compound with sub-100 nM dual Wee1/Myt1 inhibition.
| Evidence Dimension | Enzymatic IC50 (nM) |
|---|---|
| Target Compound Data | Wee1 = 24 nM; Myt1 = 72 nM |
| Comparator Or Baseline | MK-1775: Wee1 = 5.2 nM, Myt1 = >100-fold selectivity (no inhibition); PD407824: Wee1 = 97 nM, Chk1 = 47 nM, Myt1 not reported |
| Quantified Difference | PD0166285 Wee1 IC50 is 4.6-fold higher than MK-1775 but 4.0-fold lower than PD407824; PD0166285 uniquely inhibits Myt1 at 72 nM |
| Conditions | Cell-free enzymatic kinase assay; ATP concentration and substrate details per original publications |
Why This Matters
Researchers requiring simultaneous pharmacological perturbation of both Wee1 and Myt1—such as for studying redundancy in G2/M checkpoint control—cannot substitute MK-1775, which spares Myt1, nor PD407824, which lacks documented Myt1 activity.
